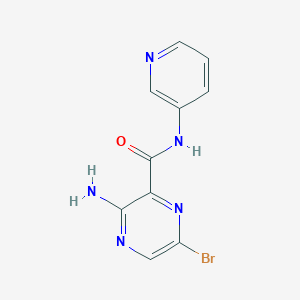
2-benzyl-4-(4-pyridyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-4-(4-pyridyl)thiazole is a heterocyclic compound that features both a thiazole and a pyridine ring Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, while pyridines are six-membered rings with one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-(4-pyridyl)thiazole typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and a haloketone under acidic conditions . The resulting thiazole derivative can then be coupled with a pyridine derivative through various coupling reactions, such as Suzuki or Heck coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and temperature control. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
化学反応の分析
Types of Reactions
2-benzyl-4-(4-pyridyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
2-benzyl-4-(4-pyridyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence
作用機序
The mechanism of action of 2-benzyl-4-(4-pyridyl)thiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
Benzothiazole: Similar structure but lacks the pyridine ring.
Thiazolylpyridine: Similar but may have different substituents on the rings.
Pyridylthiazole: Another variant with different positioning of the rings.
Uniqueness
2-benzyl-4-(4-pyridyl)thiazole is unique due to its specific combination of thiazole and pyridine rings, which imparts distinct chemical and biological properties.
特性
CAS番号 |
103317-11-9 |
|---|---|
分子式 |
C15H12N2S |
分子量 |
252.3 g/mol |
IUPAC名 |
2-benzyl-4-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C15H12N2S/c1-2-4-12(5-3-1)10-15-17-14(11-18-15)13-6-8-16-9-7-13/h1-9,11H,10H2 |
InChIキー |
PZMNUBLMVHPYKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl(dimethyl)[(1-pentylprop-2-ynyl)oxy]silane](/img/structure/B8525486.png)




![[6-(Dimethoxymethyl)-2-methoxypyridin-3-yl]methanol](/img/structure/B8525517.png)

![5-[2-Bromo-4-(bromomethyl)phenyl]-1,3-oxazole](/img/structure/B8525526.png)



![4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8525544.png)


